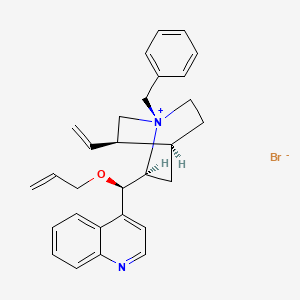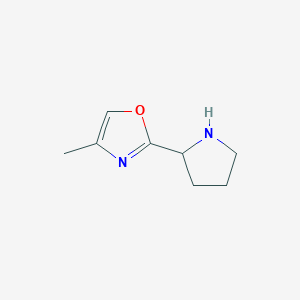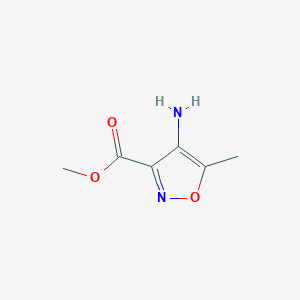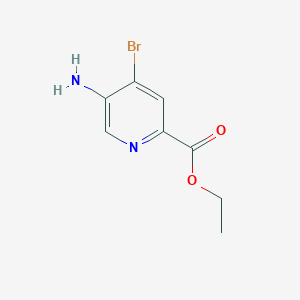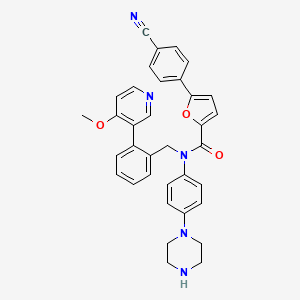
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a furan ring, a cyanophenyl group, a methoxypyridinyl group, and a piperazinyl group. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the cyanophenyl, methoxypyridinyl, and piperazinyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures that the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed coupling reactions in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide can be compared with other compounds that have similar structural features, such as:
- 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(morpholin-1-yl)phenyl)furan-2-carboxamide
- 5-(4-Cyanophenyl)-N-(2-(4-methoxypyridin-3-yl)benzyl)-N-(4-(piperidin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields.
Eigenschaften
Molekularformel |
C35H31N5O3 |
|---|---|
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
5-(4-cyanophenyl)-N-[[2-(4-methoxypyridin-3-yl)phenyl]methyl]-N-(4-piperazin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C35H31N5O3/c1-42-33-16-17-38-23-31(33)30-5-3-2-4-27(30)24-40(29-12-10-28(11-13-29)39-20-18-37-19-21-39)35(41)34-15-14-32(43-34)26-8-6-25(22-36)7-9-26/h2-17,23,37H,18-21,24H2,1H3 |
InChI-Schlüssel |
XSGBGNIHTMRFKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC=C1)C2=CC=CC=C2CN(C3=CC=C(C=C3)N4CCNCC4)C(=O)C5=CC=C(O5)C6=CC=C(C=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



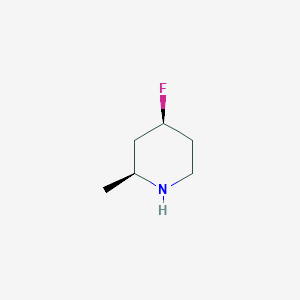
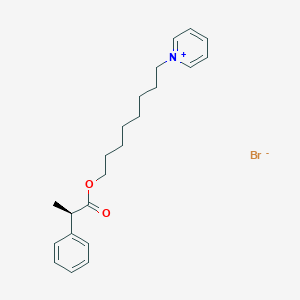



![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
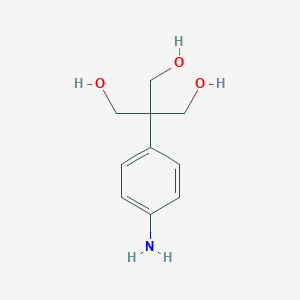

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
